PROTAC CYP1B1 degrader-1

CYP1B1 CYP1A2 Selectivity

PROTAC CYP1B1 degrader-1, also designated as Compound 6C, is an α-naphthoflavone (ANF) chimeric derivative engineered to target and degrade cytochrome P450 1B1 (CYP1B1) via a PROTAC mechanism. This compound is specifically designed to eliminate CYP1B1-mediated drug resistance, a common obstacle in cancer therapy, by harnessing the cell's ubiquitin-proteasome system to degrade the CYP1B1 protein rather than merely inhibiting its enzymatic activity.

Molecular Formula C43H39N5O10
Molecular Weight 785.8 g/mol
Cat. No. B10821904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CYP1B1 degrader-1
Molecular FormulaC43H39N5O10
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC3=C(C2=C(C=C1)OC)OC(=CC3=O)C4=CC=C(C=C4)C5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C43H39N5O10/c1-54-31-16-17-32(55-2)39-38(31)35(56-3)21-27-30(49)22-34(58-40(27)39)25-13-11-24(12-14-25)28-23-47(46-45-28)19-6-4-5-7-20-57-33-10-8-9-26-37(33)43(53)48(42(26)52)29-15-18-36(50)44-41(29)51/h8-14,16-17,21-23,29H,4-7,15,18-20H2,1-3H3,(H,44,50,51)
InChIKeyMRMQVUIZIOZVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC CYP1B1 Degrader-1 (Compound 6C) - A Tool for Overcoming CYP1B1-Mediated Drug Resistance


PROTAC CYP1B1 degrader-1, also designated as Compound 6C, is an α-naphthoflavone (ANF) chimeric derivative engineered to target and degrade cytochrome P450 1B1 (CYP1B1) via a PROTAC mechanism [1]. This compound is specifically designed to eliminate CYP1B1-mediated drug resistance, a common obstacle in cancer therapy, by harnessing the cell's ubiquitin-proteasome system to degrade the CYP1B1 protein rather than merely inhibiting its enzymatic activity [1]. With a molecular weight of 785.8 g/mol and the formula C43H39N5O10, it is a well-characterized chemical probe for research focused on CYP1B1-overexpressing malignancies, particularly prostate cancer .

Why Other CYP1B1 Inhibitors or Degraders Cannot Substitute for PROTAC CYP1B1 Degrader-1


Generic substitution of CYP1B1-targeting agents is not feasible due to fundamental differences in their mechanisms of action and outcomes. While traditional small-molecule CYP1B1 inhibitors (e.g., α-naphthoflavone or its derivatives) only block the enzyme's catalytic activity, they do not remove the protein, which can still contribute to signaling pathways and drug resistance [1]. Conversely, PROTAC degraders like PV2 (CYP1B1 degrader-2), while highly potent (DC50 = 1.0 nM), are built on a different E3 ligase (VHL) and chemical scaffold, leading to distinct degradation profiles and cellular effects in non-small cell lung cancer cells versus the prostate cancer context where PROTAC CYP1B1 degrader-1 is validated [2]. Furthermore, the specific linker length and attachment chemistry of Compound 6C were optimized within a series of ANF-based chimeras (6A-D) to maximize drug resistance reversal in DU145 prostate cancer cells, a property not automatically shared by other degraders [1]. Therefore, selecting the precise tool compound is critical for experimental reproducibility and relevance to the target pathology.

Quantitative Evidence for PROTAC CYP1B1 Degrader-1 Differentiation


Selectivity Over CYP1A2: A Critical Safety and Specificity Metric

PROTAC CYP1B1 degrader-1 (Compound 6C) exhibits substantial selectivity for its intended target, CYP1B1, over the closely related hepatic isoform CYP1A2. Its IC50 for CYP1B1 is 95.1 nM, while the IC50 for CYP1A2 is 9838.6 nM, representing a >100-fold selectivity window . This is a key differentiator from the classical CYP1 inhibitor α-naphthoflavone (ANF), which is a potent but non-selective inhibitor of CYP1A1, CYP1A2, and CYP1B1 [1].

CYP1B1 CYP1A2 Selectivity Off-Target

Mechanistic Differentiation: Protein Degradation vs. Simple Enzyme Inhibition

PROTAC CYP1B1 degrader-1 (6C) operates via a degradation mechanism, as confirmed by Western blotting, leading to the physical elimination of the CYP1B1 protein. This is a direct and quantifiable distinction from the action of potent CYP1B1 inhibitors like the precursor derivative 5 (IC50 = 0.4 nM), which only block enzymatic activity. The study explicitly states that this work is the first attempt to overcome CYP1B1-mediated drug resistance via CYP1B1 degradation instead of CYP1B1 inhibition [1]. This mechanistic shift is crucial, as it results in the reversal of docetaxel resistance in DU145 cells, a functional outcome not achievable by inhibition alone [1].

PROTAC CYP1B1 Drug Resistance Degradation

Superior Efficacy in Reversing Drug Resistance Within Its Own Analog Series

In a head-to-head comparison with its structural analogues (6A, 6B, 6D), PROTAC CYP1B1 degrader-1 (6C) was identified as the most effective compound for eliminating drug resistance in CYP1B1-overexpressing DU145 prostate cancer cells [1]. This intra-series optimization underscores that specific structural features—namely the linker length and conjugation chemistry—are critical for functional activity. The study's in vitro cell-based assay directly demonstrated that 6C was more effective than other conjugates in this specific prostate cancer model [1].

CYP1B1 Drug Resistance Prostate Cancer SAR

Defined Research Scenarios for PROTAC CYP1B1 Degrader-1


Reversing Docetaxel Resistance in CYP1B1-Overexpressing Prostate Cancer Models

PROTAC CYP1B1 degrader-1 is the tool of choice for investigators seeking to reverse docetaxel resistance in prostate cancer cell lines (e.g., DU145) where CYP1B1 overexpression is the driver. Its proven ability to degrade CYP1B1 and sensitize cells to docetaxel, as shown in the foundational study [1], makes it an essential control for experiments designed to validate new chemosensitization strategies.

Investigating CYP1B1-Specific Biology While Minimizing CYP1A2 Confounding Effects

For researchers studying the specific role of CYP1B1 in cancer biology, PROTAC CYP1B1 degrader-1 offers a critical advantage. With an IC50 for CYP1A2 of 9838.6 nM versus 95.1 nM for CYP1B1 , it can be used at concentrations (e.g., 100-500 nM) that potently degrade CYP1B1 while having negligible effect on the hepatic isoform CYP1A2. This level of selectivity is essential for generating clean, interpretable data on CYP1B1's unique functions without off-target interference.

Benchmarking New PROTACs in the α-Naphthoflavone Chemical Space

Compound 6C serves as a critical benchmark for medicinal chemists and chemical biologists developing next-generation ANF-based PROTACs. Its established profile for CYP1B1 degradation and drug resistance reversal in DU145 cells provides a validated comparator [1]. New compounds can be directly evaluated against 6C for metrics such as degradation efficiency, selectivity, and functional reversal of resistance, ensuring that new designs offer genuine improvements.

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